molecular formula C22H18F2N4O5S B12368637 3-[[3-Fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-7-(3-fluoropyridin-2-yl)oxy-4-methylchromen-2-one

3-[[3-Fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-7-(3-fluoropyridin-2-yl)oxy-4-methylchromen-2-one

Cat. No.: B12368637
M. Wt: 488.5 g/mol
InChI Key: YQSZJOABXRROQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NST-628 is a potent pan-RAF–MEK molecular glue that inhibits the RAS–MAPK pathway, which is frequently altered in various cancers. This compound prevents the phosphorylation and activation of MEK by RAF, leading to durable inhibition of the pathway. NST-628 is brain-penetrant and demonstrates broad efficacy in cellular and patient-derived tumor models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NST-628 involves the formation of a molecular glue that stabilizes RAF-MEK complexes. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the compound is designed to engage all isoforms of RAF and prevent the formation of BRAF–CRAF heterodimers .

Industrial Production Methods: Industrial production methods for NST-628 are also proprietary. The compound is developed through robust biophysical and cellular characterization to leverage structural insights into how signaling complexes form and function in cancer .

Chemical Reactions Analysis

Scientific Research Applications

NST-628 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the RAS–MAPK pathway, which is a critical signaling cascade involved in cell growth, differentiation, and survival. The compound has shown efficacy in various cancer models, including those with KRAS, NRAS, BRAF class II/III, and NF1 mutations . Its ability to penetrate the blood-brain barrier makes it a valuable tool for studying brain tumors and metastases .

Mechanism of Action

NST-628 exerts its effects by acting as a molecular glue that stabilizes RAF-MEK complexes. It binds to the interfacial allosteric pocket along the MEK activation loop, preventing RAF-mediated activation of MEK. This leads to the inhibition of the RAS–MAPK pathway, which is frequently altered in various cancers . The compound prevents the formation of BRAF–CRAF and BRAF–ARAF heterodimers, a mechanism that differentiates it from other RAF inhibitors .

Properties

Molecular Formula

C22H18F2N4O5S

Molecular Weight

488.5 g/mol

IUPAC Name

3-[[3-fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-7-(3-fluoropyridin-2-yl)oxy-4-methylchromen-2-one

InChI

InChI=1S/C22H18F2N4O5S/c1-12-15-6-5-14(32-21-17(23)4-3-8-27-21)11-18(15)33-22(29)16(12)10-13-7-9-26-20(19(13)24)28-34(30,31)25-2/h3-9,11,25H,10H2,1-2H3,(H,26,28)

InChI Key

YQSZJOABXRROQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=C(C=CC=N3)F)CC4=C(C(=NC=C4)NS(=O)(=O)NC)F

Origin of Product

United States

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